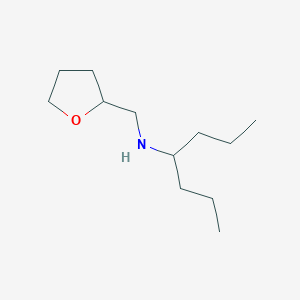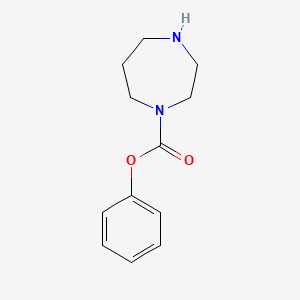
Methyl 2-aminocyclooctane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-aminocyclooctane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 This compound is of interest due to its unique structure, which includes a cyclooctane ring substituted with an amino group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminocyclooctane-1-carboxylate typically involves the transformation of cyclooctene derivatives. One common method starts with the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. The double bond in this intermediate is oxidized to yield the desired amino acid and its derivatives . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-aminocyclooctane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, alcohols from reduction, and substituted amines from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Methyl 2-aminocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of cyclooctane derivatives on biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-aminocyclooctane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Methyl 1-aminocyclopropanecarboxylate: Known for its role as an ethylene agonist in plants.
2-Acylcycloalkanones: These compounds share a similar cyclic structure and are used in various organic synthesis reactions.
Uniqueness
Methyl 2-aminocyclooctane-1-carboxylate is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings. This unique structure can impart different chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
methyl 2-aminocyclooctane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3 |
Clave InChI |
FIFIYSYQCCIIQH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCCCCC1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



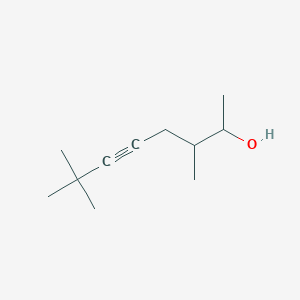
![4-[3-(Propan-2-yl)-1H-1,2,4-triazol-1-yl]thiophene-2-carbaldehyde](/img/structure/B13304284.png)
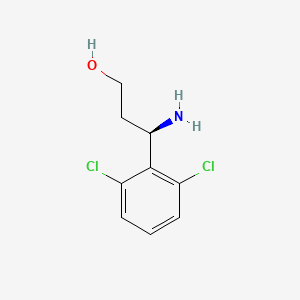
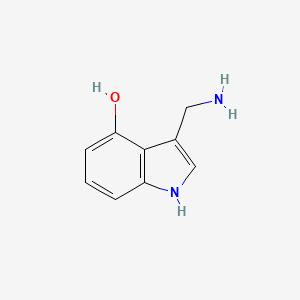
![4-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13304312.png)

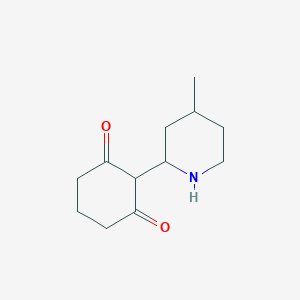
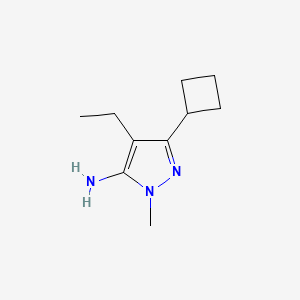
![(Butan-2-yl)[1-(4-methylphenyl)propyl]amine](/img/structure/B13304325.png)
amine](/img/structure/B13304330.png)

